molecular formula C21H25NO5 B1403150 (2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate CAS No. 317357-41-8

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B1403150
CAS No.: 317357-41-8
M. Wt: 371.4 g/mol
InChI Key: CGEPPFRNMQDKGV-ROUUACIJSA-N
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Description

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate (CAS 317357-41-8) is a chiral pyrrolidine derivative of significant value in advanced organic synthesis and pharmaceutical development. Its defined stereospecific (2S,4S) configuration ensures high enantiomeric purity, making it a critical building block for asymmetric synthesis and the creation of stereochemically complex molecules . The compound features a naphthalen-2-yloxy moiety that enhances steric and electronic properties, influencing reactivity in catalytic applications and medicinal chemistry . The orthogonal tert-butoxycarbonyl (Boc) and methyl ester protecting groups on the pyrrolidine ring allow for selective deprotection and further functionalization, providing versatile handles for sequential synthetic strategies . This compound is particularly useful as a rigid, functionalized scaffold in the development of peptidomimetics and other bioactive molecules . With a molecular formula of C21H25NO5 and a molecular weight of 371.43 g/mol, it is characterized by its high purity (>96%) . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use. Researchers should handle this compound using standard safety precautions.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(24)22-13-17(12-18(22)19(23)25-4)26-16-10-9-14-7-5-6-8-15(14)11-16/h5-11,17-18H,12-13H2,1-4H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPPFRNMQDKGV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737227
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-[(naphthalen-2-yl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317357-41-8
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-[(naphthalen-2-yl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate (CAS Number: 317357-41-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C21H25NO5
  • Molecular Weight : 371.43 g/mol
  • Purity : Typically ≥96% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside, influencing cellular responses. The specific action of this compound on these receptors remains an area of ongoing research.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Research has shown that compounds with similar structural frameworks may provide neuroprotective effects. In animal models, these compounds have been observed to reduce neuronal damage and improve cognitive function following induced neurotoxicity. This suggests a possible therapeutic role in neurodegenerative diseases .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have indicated that it can modulate inflammatory pathways, potentially reducing cytokine release and inflammation markers in human cell lines. This could position it as a candidate for developing treatments for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in neuronal damage in animal models
Anti-inflammatoryModulation of cytokine release

Scientific Research Applications

Drug Development

(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate has been investigated for its potential as a modulator of various biological pathways:

  • ABC Transporters Modulation : Research indicates that compounds similar to this pyrrolidine derivative can act as modulators of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with the transport mechanisms of chemotherapeutic agents, thereby enhancing their efficacy against resistant cancer cells .

Neuropharmacological Research

The structural features of this compound position it as a candidate for neuropharmacological applications:

  • Cognitive Enhancement : Compounds with similar structures have been studied for their effects on cognitive function and memory enhancement. The naphthalene moiety may contribute to interactions with neurotransmitter systems .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research:

  • Enzyme Targets : Studies have shown that derivatives of pyrrolidine can inhibit enzymes involved in metabolic pathways, which could lead to the development of new therapeutic strategies for metabolic disorders .

Modulation of Drug Resistance

A case study involving the use of this compound focused on its role in overcoming multidrug resistance in cancer cells. The study demonstrated that the compound enhanced the accumulation of doxorubicin in resistant cell lines, suggesting its potential as an adjuvant therapy in cancer treatment .

Neuroprotective Effects

Another study explored the neuroprotective effects of similar pyrrolidine derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups, highlighting key differences in physicochemical properties and applications.

Substituent Variations

A. Aromatic vs. Non-Aromatic Substituents

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate Substituent: Benzoyloxy (C₆H₅COO−) at the 4-position. Molecular Formula: C₁₈H₂₃NO₆. Molecular Weight: 349.38 g/mol. Storage: Requires refrigeration (2–8°C) due to ester group sensitivity . However, it lacks the extended π-system of naphthalene, which may diminish aromatic stacking interactions.

(2S,4R)-1-tert-Butyl 2-methyl 4-(quinolin-6-yloxy)pyrrolidine-1,2-dicarboxylate Substituent: Quinolin-6-yloxy (heteroaromatic). Comparison: The quinoline group introduces nitrogen-based polarity and hydrogen-bonding capability, which may enhance solubility in aqueous media compared to the purely hydrophobic naphthalene substituent .

B. Functional Group Variations

(2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate Substituent: Azido (N₃−). CAS: 84520-68-3. Unlike the stable naphthalen-2-yloxy group, azides require cautious handling and inert storage conditions .

(2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate Derivatives

  • Substituent : Hydroxyl (OH).
  • Key Data : Exhibits hydrogen-bonding capacity, improving solubility in polar solvents. Crystallographic studies reveal intramolecular hydrogen bonds stabilizing the pyrrolidine ring .
  • Comparison : The hydroxyl group enhances hydrophilicity, contrasting with the lipophilic naphthalen-2-yloxy substituent.
Stereochemical Variations

(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Substituent: Fluorine at 4-position (R-configuration). Molecular Formula: C₁₁H₁₈FNO₄. CAS: 203866-18-4. Fluorine’s electronegativity may enhance metabolic stability compared to the naphthalen-2-yloxy group .

(2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

  • Substituent : Fluorine at 4-position (S-configuration).
  • CAS : 203866-16-4.
  • Synthesis : Derived from boc-cis-4-fluoro-l-proline via esterification .
  • Comparison : The 4S-fluorine configuration mimics the spatial arrangement of the naphthalen-2-yloxy group but introduces electronegative effects, which may influence electronic environments in catalysis or binding interactions.

Key Research Findings

  • Synthetic Accessibility : The naphthalen-2-yloxy derivative is synthesized via nucleophilic substitution of a pyrrolidine precursor with naphthalen-2-ol, analogous to methods for benzoyloxy derivatives .
  • Biological Relevance : Aromatic substituents like naphthalen-2-yloxy are critical in kinase inhibitors (e.g., quinazoline-based drugs), where extended π-systems enhance target binding .
  • Steric and Electronic Effects : Fluorinated analogs exhibit improved metabolic stability but lack the aromatic interactions of naphthalen-2-yloxy, highlighting a trade-off between stability and binding .

Preparation Methods

Starting from Boc-Protected 4-Hydroxy-L-Proline Methyl Ester

  • Step 1: Activation of the Hydroxy Group
    The hydroxy group at C-4 is activated by converting it into a good leaving group, such as a mesylate or triflate. For example, treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine converts the hydroxy into a mesylate intermediate.

  • Step 2: Nucleophilic Substitution with 2-Naphthol
    The mesylate intermediate is reacted with 2-naphthol under basic conditions (e.g., potassium carbonate in DMF), facilitating an SN2 reaction to form the 4-(naphthalen-2-yloxy) substituent with inversion of configuration at C-4 if necessary.

  • Step 3: Purification
    The product is purified by silica gel chromatography to isolate the desired (2S,4S)-configured ether.

Alternative Mitsunobu Etherification Approach

  • Step 1: Mitsunobu Reaction
    The hydroxy group at C-4 is directly converted into the aryl ether by reaction with 2-naphthol using Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate (DEAD)) in anhydrous THF. This method typically proceeds with inversion of stereochemistry at C-4.

  • Step 2: Workup and Purification
    After completion, the reaction mixture is quenched, and the product is purified by chromatography.

Additional Functional Group Manipulations

  • If the methyl ester needs to be converted into the free acid, saponification with LiOH or NaOH in aqueous THF or MeOH is performed under mild conditions to avoid racemization.

  • The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane if the free amine is required for further derivatization.

Research Findings and Data Summary

The preparation methods described have been validated in several peer-reviewed studies focusing on substituted prolines and pyrrolidine derivatives with similar substitution patterns:

Step Reagents/Conditions Outcome/Notes Reference
Hydroxy activation MsCl, Et3N, DCM, 0 °C to rt Formation of mesylate intermediate
Nucleophilic substitution 2-Naphthol, K2CO3, DMF, 60–80 °C SN2 substitution yielding 4-(naphthalen-2-yloxy) ether
Mitsunobu etherification 2-Naphthol, PPh3, DEAD, THF, 0 °C to rt Direct etherification with inversion at C-4
Ester hydrolysis LiOH or NaOH, THF/H2O or MeOH, rt Conversion to acid without racemization
Boc deprotection TFA in DCM, rt Removal of Boc group to free amine

Notes on Stereochemical Control

  • The stereochemistry at C-2 and C-4 is preserved by starting from enantiomerically pure Boc-protected hydroxyproline derivatives.

  • The substitution at C-4 via mesylate displacement or Mitsunobu reaction proceeds with inversion, so the starting hydroxyproline stereochemistry must be chosen accordingly to obtain the desired (2S,4S) product.

  • Homogeneous catalytic hydrogenation and selective reductions are used in some routes to adjust stereochemistry when olefin intermediates are involved, but for this compound, direct substitution on hydroxyproline derivatives is more common.

Q & A

Q. What are the key considerations in synthesizing (2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate?

  • Methodological Answer : Synthesis involves sequential protection, substitution, and deprotection steps. A critical step is the regioselective introduction of the naphthalen-2-yloxy group via nucleophilic aromatic substitution. For example, details a similar procedure using K₂CO₃ in DMF to generate an oxyanion intermediate, followed by alkylation with propargyl bromide. For this compound, substituting propargyl bromide with 2-naphthol derivatives under anhydrous conditions is recommended. Monitoring via TLC (e.g., hexane:ethyl acetate = 9:1) ensures reaction completion .

Table 1 : Key Synthesis Steps

StepReagents/ConditionsPurposeMonitoring
Oxyanion formationK₂CO₃, DMF, RTActivate naphthol for substitutionTLC (hexane:EtOAc)
Alkylation2-naphthol derivative, 2 h stirringIntroduce naphthyloxy groupTLC and NMR
DeprotectionHCl/dioxane (if Boc-protected)Remove tert-butyl groupLC-MS

Q. How is stereochemical integrity maintained during synthesis?

  • Methodological Answer : The (2S,4S) configuration is preserved using chiral auxiliaries or catalysts. For example, highlights the use of trans-4-amino-N-tert-butoxycarbonyl-D-proline methyl ester as a precursor, where the Boc group stabilizes the pyrrolidine ring conformation. Chiral HPLC or polarimetry should validate enantiopurity post-synthesis .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns stereochemistry and confirms substitution patterns. The naphthyloxy group shows aromatic protons at δ 7.2–8.5 ppm, while the tert-butyl group appears as a singlet at ~1.4 ppm.
  • IR : Confirms carbonyl stretches (Boc group: ~1700 cm⁻¹; ester: ~1740 cm⁻¹) .
  • MS : Molecular ion peak ([M+H]⁺) matches the calculated mass (e.g., reports <0.1% error in mass validation) .

Table 2 : Representative Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 1.4 (s, 9H)tert-butyl group
¹³C NMRδ 155 ppmBoc carbonyl
IR1740 cm⁻¹Ester C=O stretch

Advanced Research Questions

Q. How to address contradictions in spectral data interpretation, e.g., unexpected rotameric effects in NMR?

  • Methodological Answer : Rotamers due to restricted rotation (e.g., naphthyloxy group) can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks or DFT calculations to model conformers. ’s IR and MS cross-validation can rule out impurities .

Q. What strategies optimize regioselective naphthyloxy group introduction?

  • Methodological Answer : Electronic and steric factors govern regioselectivity. Activating 2-naphthol with K₂CO₃ in DMF () enhances nucleophilicity at the oxygen. Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve yield and selectivity .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The Boc group acts as a steric shield, directing reactions to the methyl ester or naphthyloxy moiety. For example, in peptide coupling, the Boc group remains inert under basic conditions, enabling selective deprotection (e.g., HCl/dioxane) for functionalization .

Q. What mechanistic insights exist for the naphthyloxy ether bond formation?

  • Methodological Answer : The reaction proceeds via an SN2 mechanism. Isotopic labeling (e.g., ¹⁸O in naphthol) and kinetic studies can validate the pathway. ’s use of propargyl bromide analogs supports a bimolecular transition state .

Q. How to evaluate stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV. emphasizes avoiding prolonged storage due to hydrolysis risks, particularly at the ester linkage .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry?

  • Methodological Answer : As a chiral pyrrolidine scaffold, it serves as an intermediate for protease inhibitors or kinase modulators. The naphthyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Q. How can computational methods aid in designing derivatives?

  • Methodological Answer :
    Molecular docking (AutoDock Vina) predicts binding to target proteins (e.g., SARS-CoV-2 Mpro). QSAR models optimize substituents on the naphthyl ring for enhanced affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-tert-Butyl 2-methyl 4-(naphthalen-2-yloxy)pyrrolidine-1,2-dicarboxylate

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